molecular formula C6H11NO2S2 B1654410 s-Allylmercaptocysteine CAS No. 2281-22-3

s-Allylmercaptocysteine

Cat. No.: B1654410
CAS No.: 2281-22-3
M. Wt: 193.3 g/mol
InChI Key: WYQZZUUUOXNSCS-YFKPBYRVSA-N
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Mechanism of Action

Target of Action

S-Allylmercaptocysteine (SAMC) is a sulfur-containing amino acid present in garlic . It primarily targets the Nrf2 and NF-κB pathways. Nrf2 is a key regulator of antioxidant responses , while NF-κB is a major player in inflammation and immune responses .

Mode of Action

SAMC interacts with its targets to induce a variety of biological activities. It has been shown to reduce NF-κB activity and up-regulate Nrf2, leading to anti-inflammatory and antioxidant effects . SAMC also directly suppresses calpain activity, a calcium-dependent protease, by binding to the enzyme’s Ca2+ binding domain .

Biochemical Pathways

SAMC affects several biochemical pathways. It induces apoptosis of cancer cells through the TGF-β signaling pathway . It also influences the ROS-mediated p38 and JNK signaling pathways, leading to G2/M phase arrest and apoptosis in cancer cells . Furthermore, SAMC has been shown to enhance AHR/NRF2-mediated drug metabolizing enzymes and reduce NF-κB/IκBα and NLRP3/6-mediated inflammation .

Pharmacokinetics

SAMC exhibits a short half-life, indicating rapid metabolism . After administration, SAMC is converted to diallylpolysulfides, which are volatile and dissipate via lung and skin during circulation . These diallylpolysulfides are further metabolized to glutathione S-conjugates, cysteine S-conjugates, and N-acetylated forms . Two N-acetylcysteine S-conjugates, N-acetyl-S-3-hydroxypropylcysteine and N-acetyl-S-2-carboxyethylcysteine, have been identified in rat urine .

Result of Action

SAMC has been shown to exert a wide range of biological activities such as antioxidant, anti-inflammatory, and anticancer effects . It can stabilize the extracellular matrix by decreasing metalloproteinase expression, suppress type II collagen degradation, and down-regulate inflammatory cytokines . SAMC also potently suppresses cell viability and induces G2/M phase arrest and apoptosis in cancer cells .

Action Environment

The action of SAMC can be influenced by environmental factors. For instance, the presence of reactive oxygen species (ROS) can enhance SAMC-induced cell cycle arrest and apoptosis . These effects can be attenuated by n-acetyl cysteine (nac), an ros scavenger . This suggests that the cellular redox state can significantly impact the efficacy of SAMC.

Biochemical Analysis

Biochemical Properties

SAMC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, SAMC has been found to enhance the AHR/NRF2-mediated drug metabolising enzymes, including Akr7a3, Akr1b8, and Nqo1 . This interaction suggests that SAMC may have a role in xenobiotics metabolism and antioxidant responses .

Cellular Effects

SAMC has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, SAMC has been found to attenuate liver injury, hepatic oxidative stress, and inflammation in a nonalcoholic steatohepatitis (NASH) rat model . It also suppresses cell viability and induces G2/M phase arrest and apoptosis in colon cancer HCT116 cells .

Molecular Mechanism

The molecular mechanism of SAMC involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. SAMC has been found to trigger AHR/NRF2-mediated antioxidant responses, which may further suppress the NLRP3/6 inflammasome pathway and NF-κB activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SAMC change over time. It has been found that SAMC metabolizes very quickly in rats, with a plasma half-life of less than 5 minutes . This suggests that SAMC may have a short-term effect on cellular function.

Dosage Effects in Animal Models

The effects of SAMC vary with different dosages in animal models. For instance, in a study where NASH was induced in rats, 200 mg/kg of SAMC was administered three times per week, which attenuated NASH-induced liver injury .

Metabolic Pathways

SAMC is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, SAMC has been found to decrease the lipogenesis marker and restore the lipolysis marker in a non-alcoholic fatty liver disease (NAFLD) rat model .

Comparison with Similar Compounds

    S-Allylcysteine: Another sulfur-containing compound derived from garlic, known for its antioxidant and anti-inflammatory properties.

    S-Methylcysteine: A sulfur-containing amino acid with similar biological activities.

    S-1-Propenylcysteine: A compound with hepatoprotective and antioxidant effects.

Uniqueness: S-Allylmercaptocysteine is unique due to its potent anti-cancer properties and its ability to induce apoptosis in cancer cells more effectively than other sulfur-containing compounds. Its distinct molecular targets and pathways also contribute to its uniqueness in therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-3-(prop-2-enyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQZZUUUOXNSCS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311848
Record name S-Allylmercapto-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2281-22-3
Record name S-Allylmercapto-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2281-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Allylmercapto-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-3-(prop-2-en-1-yldisulfanyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does S-Allylmercaptocysteine exert its anticancer effects?

A1: Research suggests that SAMC targets multiple cellular pathways to inhibit cancer cell growth and induce apoptosis (programmed cell death). Some of the key mechanisms identified include:

  • Induction of Cell Cycle Arrest: SAMC can arrest cancer cells in specific phases of the cell cycle, such as the G2/M phase, disrupting their ability to proliferate uncontrollably. [] This arrest is often associated with the activation of checkpoint proteins that halt cell cycle progression in response to DNA damage or other cellular stress signals.
  • Induction of Apoptosis: SAMC can trigger apoptosis in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. [, , ] This process involves the activation of caspases, a family of proteases that execute the dismantling of the cell during apoptosis.
  • Inhibition of Angiogenesis: SAMC may inhibit the formation of new blood vessels (angiogenesis) in tumors, depriving them of the nutrients and oxygen needed for growth and metastasis. [, ] This effect may be mediated by modulating the expression of pro-angiogenic and anti-angiogenic factors.
  • Modulation of Signaling Pathways: SAMC has been shown to modulate various signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK, TGF-β, and NF-κB pathways. [, , ] By interfering with these pathways, SAMC can disrupt the signals that drive tumor development and progression.

Q2: What is the role of reactive oxygen species (ROS) in SAMC-mediated anticancer effects?

A2: While SAMC exhibits antioxidant properties in certain contexts, research suggests that it can also induce ROS production in cancer cells, contributing to its anticancer effects. [] This controlled increase in ROS levels can trigger oxidative stress, leading to damage to cellular components and ultimately cell death.

Q3: Does this compound interact with specific molecular targets?

A3: Yes, SAMC has been shown to interact with several molecular targets, including:

  • Tubulin: DATS, a related compound, can directly bind to and oxidatively modify cysteine residues on tubulin, a protein crucial for microtubule formation and cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Nrf2: SAMC can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. [, ] Activation of Nrf2 leads to the upregulation of antioxidant enzymes that protect against oxidative stress and inflammation.
  • E-cadherin: SAMC treatment has been linked to the restoration of E-cadherin expression in cancer cells. [] E-cadherin is a cell adhesion molecule that plays a critical role in maintaining epithelial cell integrity and suppressing tumor invasion and metastasis.

Q4: How does this compound exert its antioxidant effects?

A4: SAMC's antioxidant activity is attributed to its ability to:

  • Directly scavenge free radicals: SAMC can directly neutralize reactive oxygen and nitrogen species, preventing oxidative damage to cellular components. [, ]
  • Increase glutathione levels: SAMC can increase the levels of glutathione, a major intracellular antioxidant, enhancing the cell's ability to detoxify harmful reactive species. [, ]
  • Activate the Nrf2 pathway: As mentioned earlier, SAMC can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective proteins. [, ]

Q5: What is the evidence for the efficacy of this compound in preclinical models of disease?

A5: Preclinical studies have demonstrated the potential therapeutic effects of SAMC in various disease models, including:

  • Cancer: SAMC has shown antitumor activity against various cancer cell lines in vitro and in vivo, including colon cancer, [, , , ] prostate cancer, [, ] breast cancer, [, ] erythroleukemia, [, ] and others.
  • Nonalcoholic Fatty Liver Disease (NAFLD): SAMC ameliorated hepatic injury in a rat model of NAFLD, potentially by reducing apoptosis and enhancing autophagy. [, ]
  • Osteoarthritis: In a rat model of osteoarthritis, SAMC demonstrated protective effects against cartilage degradation and inflammation, possibly through the activation of the Nrf2 pathway. []
  • Cisplatin-Induced Nephrotoxicity: SAMC attenuated kidney damage caused by the chemotherapeutic agent cisplatin, likely through its antioxidant, anti-inflammatory, and anti-apoptotic effects. []
  • Noise-Induced Hearing Loss: SAMC, along with diallyl disulfide (DADS), protected against hearing loss induced by noise exposure in rats. []

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